N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide
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Overview
Description
N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a methoxyphenyl group, a methylpiperidinyl group, and a dimethylthiophenyl group, all connected to a furan-2-carboxamide backbone
Preparation Methods
The synthesis of N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of p-anisaldehyde with appropriate reagents to form the methoxyphenyl intermediate.
Synthesis of the Methylpiperidinyl Intermediate: The methylpiperidinyl group is synthesized through a Mannich reaction involving acetone, ammonium acetate trihydrate, and p-anisaldehyde.
Coupling of Intermediates: The methoxyphenyl and methylpiperidinyl intermediates are coupled under specific conditions to form the desired compound.
Final Assembly:
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological systems, including its potential as a ligand for various receptors.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide can be compared with similar compounds such as:
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share structural similarities and are studied for their antioxidant and antimicrobial potential.
Indole Derivatives: Indole derivatives possess various biological activities and are explored for their therapeutic potential.
Properties
IUPAC Name |
N-[3-[(4-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3S/c1-16-11-13-27(14-12-16)23(19-7-9-20(29-4)10-8-19)22-17(2)18(3)31-25(22)26-24(28)21-6-5-15-30-21/h5-10,15-16,23H,11-14H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMCRWGIYVPYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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